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Application Notes
Zaurategrast ethyl ester sulfate (CDP323 sulfate) is a prodrug of CT7758, a potent

antagonist of α4β1 and α4β7 integrins.[1][2][3][4] These integrins are crucial for the trafficking

and recruitment of lymphocytes to sites of inflammation. By blocking the interaction of α4

integrins on lymphocytes with their ligands, such as Vascular Cell Adhesion Molecule-1

(VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), on the vascular

endothelium, Zaurategrast inhibits the migration of these immune cells into tissues.[5][6] This

mechanism of action makes it a subject of interest in immunology research, particularly in the

context of autoimmune diseases like multiple sclerosis and inflammatory bowel disease.[6][7]

The development of Zaurategrast was discontinued in 2009 due to unsatisfactory results in a

Phase II clinical trial for multiple sclerosis. However, it remains a valuable tool for in vitro and in

vivo preclinical research aimed at understanding the roles of α4 integrins in various

inflammatory and autoimmune models.

This document provides detailed protocols for utilizing Zaurategrast ethyl ester sulfate in

fundamental immunology research, including in vitro cell-based assays and in vivo preclinical

models.
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Zaurategrast acts as a competitive antagonist of α4-integrins. The binding of α4-integrins on

the surface of lymphocytes to their ligands on endothelial cells is a critical step in the process of

lymphocyte extravasation from the bloodstream into inflamed tissues. Zaurategrast, by blocking

this interaction, effectively reduces the inflammatory infiltrate in target organs.
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Figure 1: Zaurategrast Signaling Pathway

Experimental Protocols
In Vitro Cell Adhesion Assay
This protocol details a static adhesion assay to evaluate the efficacy of Zaurategrast in blocking

the adhesion of lymphocytes to immobilized VCAM-1 or MAdCAM-1.

Materials and Reagents:
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Zaurategrast ethyl ester sulfate

Human or murine lymphocytes (e.g., Jurkat cells, primary T cells)

Recombinant human VCAM-1 or MAdCAM-1

96-well flat-bottom tissue culture plates

Bovine Serum Albumin (BSA)

Calcein-AM (or other fluorescent cell viability dye)

Assay buffer (e.g., HBSS with 20 mM HEPES and 2 mg/mL BSA)

Plate reader with fluorescence detection

Protocol:

Plate Coating:

Coat 96-well plates with 50 µL of VCAM-1 or MAdCAM-1 solution (e.g., 5 µg/mL in PBS)

overnight at 4°C.

Wash the plates three times with PBS.

Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate

for 1 hour at 37°C.

Wash the plates three times with PBS.

Cell Preparation:

Label lymphocytes with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.

Wash the cells twice with assay buffer and resuspend to a final concentration of 1 x 10^6

cells/mL.

Zaurategrast Treatment:
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Prepare serial dilutions of Zaurategrast ethyl ester sulfate in assay buffer.

Pre-incubate the labeled lymphocytes with various concentrations of Zaurategrast (or

vehicle control) for 30 minutes at 37°C.

Adhesion Assay:

Add 100 µL of the cell suspension (containing Zaurategrast or vehicle) to each coated

well.

Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent

cells.

Quantification:

Add 100 µL of assay buffer to each well.

Measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission:

520 nm for Calcein-AM).

Calculate the percentage of adhesion relative to the vehicle control.
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Figure 2: Cell Adhesion Assay Workflow
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In Vitro Chemotaxis Assay
This protocol measures the ability of Zaurategrast to inhibit lymphocyte migration towards a

chemoattractant across a permeable support.

Materials and Reagents:

Zaurategrast ethyl ester sulfate

Human or murine lymphocytes

Chemoattractant (e.g., SDF-1α/CXCL12)

Transwell inserts (e.g., 5 µm pore size) for 24-well plates

Assay medium (e.g., RPMI with 0.5% BSA)

Flow cytometer or cell counter

Protocol:

Assay Setup:

Add 600 µL of assay medium containing the chemoattractant to the lower chamber of the

24-well plate.

Add 600 µL of assay medium without the chemoattractant to control wells.

Cell and Drug Preparation:

Resuspend lymphocytes in assay medium to a concentration of 1 x 10^6 cells/mL.

Pre-incubate the cells with various concentrations of Zaurategrast (or vehicle control) for

30 minutes at 37°C.

Migration Assay:

Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
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Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

Quantification:

Carefully remove the Transwell inserts.

Collect the cells that have migrated to the lower chamber.

Count the migrated cells using a flow cytometer (by acquiring a fixed volume for a fixed

time) or a hemocytometer.

Calculate the percentage of migration inhibition compared to the vehicle control.

Flow Cytometry Analysis of Lymphocyte Trafficking
Markers
This protocol is for analyzing the expression of cell surface markers on lymphocytes following

in vivo treatment with Zaurategrast in a preclinical model.

Materials and Reagents:

Zaurategrast ethyl ester sulfate

Single-cell suspension from spleen, lymph nodes, or peripheral blood of treated and control

animals

Fluorescently conjugated antibodies against:

T-cell markers (e.g., CD3, CD4, CD8)

B-cell marker (e.g., CD19)

Integrins (e.g., α4, β1, β7)

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Red blood cell lysis buffer (if using whole blood)

Flow cytometer

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b2516624?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2516624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Cell Preparation:

Prepare single-cell suspensions from the desired tissues.

If using whole blood, perform red blood cell lysis.

Wash the cells with FACS buffer and adjust the concentration to 1 x 10^7 cells/mL.

Antibody Staining:

Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.

Add the antibody cocktail to each well and incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer.

Data Acquisition and Analysis:

Resuspend the cells in 200 µL of FACS buffer.

Acquire the samples on a flow cytometer.

Analyze the data using appropriate software to quantify the percentage and mean

fluorescence intensity of the markers of interest on different lymphocyte populations.

In Vivo Studies: Experimental Autoimmune
Encephalomyelitis (EAE) Model
Zaurategrast was shown to be effective in a murine model of multiple sclerosis, Experimental

Autoimmune Encephalomyelitis (EAE).

Materials and Reagents:

Zaurategrast ethyl ester sulfate

Mice susceptible to EAE (e.g., C57BL/6 for MOG35-55 induced EAE)
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Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Pertussis toxin

Vehicle for Zaurategrast administration (e.g., as recommended by the supplier, often

involving DMSO, PEG300, Tween 80, and saline)[8]

Protocol:

EAE Induction:

Induce EAE in mice by immunization with MOG35-55 emulsified in CFA.

Administer pertussis toxin on the day of immunization and 48 hours later.

Zaurategrast Administration:

Prepare Zaurategrast for oral gavage at the desired dose.

Begin prophylactic treatment before the onset of clinical signs or therapeutic treatment

after the onset of clinical signs.

Administer Zaurategrast daily to the treatment group and vehicle to the control group.

Clinical Scoring:

Monitor the mice daily for clinical signs of EAE and score them on a standardized scale

(e.g., 0-5).

Immunohistochemistry and Flow Cytometry:

At the end of the experiment, perfuse the animals and collect the brain and spinal cord for

histological analysis of immune cell infiltration.

Isolate lymphocytes from the spleen and lymph nodes for flow cytometric analysis as

described in the protocol above.
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Data Presentation
All quantitative data from the described experiments should be summarized in tables for clear

comparison.

Table 1: Example Data from In Vitro Cell Adhesion Assay

Zaurategrast (nM) % Adhesion (Mean ± SD) % Inhibition (Mean ± SD)

0 (Vehicle) 100 ± 5.2 0

1 85.3 ± 4.1 14.7

10 52.1 ± 3.8 47.9

100 15.7 ± 2.5 84.3

1000 5.2 ± 1.1 94.8

Table 2: Example Data from In Vivo EAE Study

Treatment Group
Mean Peak Clinical
Score (± SEM)

Mean Day of Onset
(± SEM)

CNS Infiltrating
CD4+ T cells
(x10^4 ± SEM)

Vehicle 3.5 ± 0.3 12.1 ± 0.5 15.2 ± 2.1

Zaurategrast (10

mg/kg)
1.2 ± 0.2 16.5 ± 0.8 3.5 ± 0.9

Disclaimer: Zaurategrast ethyl ester sulfate is for research use only and is not for human

consumption. Researchers should consult the manufacturer's safety data sheet before use.

The provided protocols are intended as a guide and may require optimization for specific

experimental conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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